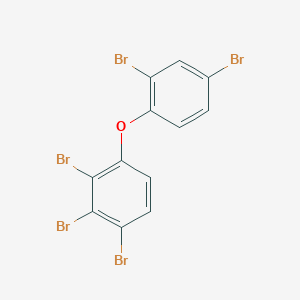
2,2',3,4,4'-ペンタブロモジフェニルエーテル
概要
説明
2,2',3,4,4'-Pentabromodiphenyl ether (PBDE) is a type of flame retardant found in a wide range of everyday products, such as furniture, electronics, and textiles. PBDEs are known to have a wide range of health effects, including endocrine disruption, neurotoxicity, and cancer. In recent years, the use of PBDEs has been restricted due to their potential health risks.
科学的研究の応用
内分泌かく乱作用
2,2',3,4,4'-ペンタブロモジフェニルエーテルを含むポリ臭素化ジフェニルエーテル(PBDE)は、内分泌かく乱物質として知られています . これらは、内分泌系に干渉し相互作用することができ、ホルモンシグナル伝達と機能の変化をもたらします .
グルコース代謝への影響
PBDEへの人体暴露は、グルコース代謝に影響を与えることが示されています . 具体的には、2,2',3,4,4'-ペンタブロモジフェニルエーテルは、膵臓β細胞におけるグルコース刺激性インスリン分泌を強化することが実証されています .
甲状腺機能への影響
PBDEは甲状腺機能に影響を与える可能性があります . これらは、甲状腺ホルモン受容体に結合し、AKTシグナル伝達経路を活性化します。AKTシグナル伝達経路は、グルコース代謝や細胞生存などの細胞プロセスにおいて重要な役割を果たしています .
卵巣機能への影響
2,2',3,4,4'-ペンタブロモジフェニルエーテルを含むPBDEは、卵巣機能に影響を与える可能性があります . ただし、この影響の程度とメカニズムを完全に理解するためには、さらなる研究が必要です。
がんリスクとの関連性
PBDEへの暴露ががんリスクに影響を与える可能性を示唆する証拠があります . 血清中のPBDE暴露レベルが高いことは、がんによる死亡リスクの増加と関連付けられています
Safety and Hazards
将来の方向性
作用機序
Target of Action
2,2’,3,4,4’-Pentabromodiphenyl ether, also known as 1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs)
Mode of Action
It is known that pbdes, including this compound, are very unreactive . They are incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .
Biochemical Pathways
A study has suggested that the bimolecular reaction with hydroxyl radical mainly leads to hydroxylated bde99s rather than hydroxylated tetrabrominated diphenyl ethers .
Result of Action
It is known that pbdes, including this compound, are toxic and persistent . Their industrial production is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .
生化学分析
Biochemical Properties
It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified .
Cellular Effects
It is suspected to induce lipid accumulation throughout differentiation in certain cell types .
Molecular Mechanism
It is suspected to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2,2’,3,4,4’-Pentabromodiphenyl ether in laboratory settings are not yet fully known. It is known that the compound has a certain degree of stability . Information on its degradation and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’-Pentabromodiphenyl ether vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not yet available .
Metabolic Pathways
It is known that the compound is a part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants .
Transport and Distribution
It is known that the distribution concentration of PBDEs in soil decreases with increasing distance from the industrial area .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not yet available .
特性
IUPAC Name |
1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLQSUZPTTUUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052685 | |
| Record name | 2,2',3,4,4'-Pentabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182346-21-0 | |
| Record name | 2,2′,3,4,4′-Pentabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182346-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PBDE 85 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182346210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4'-Pentabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4,4'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGO8T80EZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

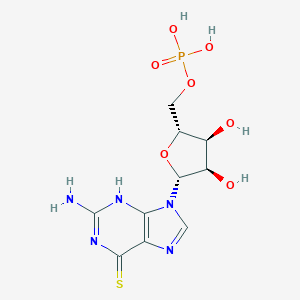

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)

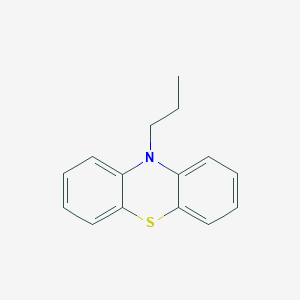

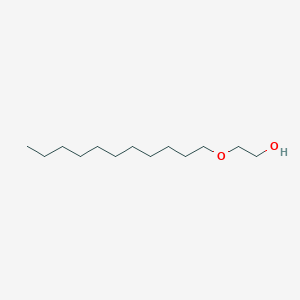
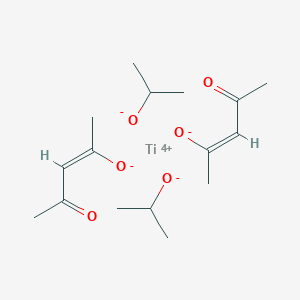
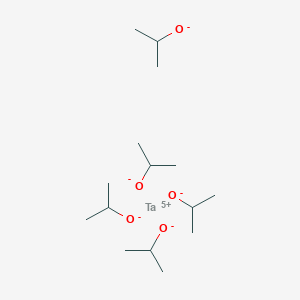
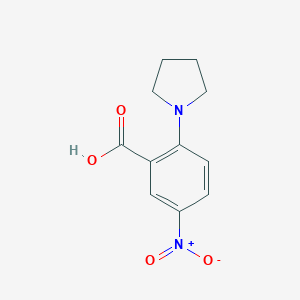
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
